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Compound of Interest

Compound Name: FD-838

Cat. No.: B15587308 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis of the natural product FD-
838, based on the nine-step synthesis reported by Kim and Baek in 2019. It includes a

summary of the synthetic route, a hypothetical signaling pathway based on related compounds,

and detailed (where available) experimental protocols for the key steps.

Synthetic Scheme Overview
The total synthesis of (-)-FD-838 was accomplished in nine steps. The key features of this

synthesis include a biogenetically guided assembly of the highly oxidized spirocyclic core.[1]

Experimental Protocols
The following protocols are based on the synthetic route described by Kim and Baek.[1] Due to

the unavailability of the supplementary information from the primary literature, the exact

quantities of reagents, reaction times, and purification details are not available. The procedures

below represent a general outline of the key transformations.

Synthesis of the Tricarbonyl Derivative
The synthesis begins with an aldol reaction between a commercially available aldehyde and a

dienolate derived from a β-ketoester. The resulting secondary alcohol is then oxidized to yield a

tricarbonyl derivative.
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Step 1: Aldol Reaction

Reactants: Aldehyde, Dienolate of β-ketoester

General Conditions: The β-ketoester is treated with a suitable base to form the dienolate,

which then reacts with the aldehyde.

Work-up and Purification: Standard aqueous work-up followed by column chromatography.

Step 2: Oxidation

Reactant: Secondary alcohol from Step 1

Oxidizing Agent: A suitable oxidizing agent such as Dess-Martin periodinane or Swern

oxidation conditions.

General Conditions: The alcohol is dissolved in an appropriate solvent, and the oxidizing

agent is added. The reaction is monitored by TLC until completion.

Work-up and Purification: Quenching of the oxidant, followed by extraction and column

chromatography.

Amide Formation and Subsequent Oxidation
The tricarbonyl derivative is then reacted with an amino alcohol to form an amide, which is

subsequently oxidized to an aldehyde.

Step 3: Amide Formation

Reactants: Tricarbonyl derivative, Amino alcohol

Coupling Agent: A suitable coupling agent like DCC or EDC, or activation via an acyl ketene

intermediate.

General Conditions: The reactants are combined in a suitable solvent with the coupling agent

and a base such as DMAP.

Work-up and Purification: Aqueous work-up and purification by column chromatography.
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Step 4: Pfitzner–Moffatt Oxidation

Reactant: Alcohol from the amide formation step.

Oxidizing Agent: Pfitzner–Moffatt conditions (DMSO, a carbodiimide, and an acid catalyst).

General Conditions: The alcohol is subjected to the modified Pfitzner–Moffatt oxidation

conditions to afford the corresponding aldehyde.

Work-up and Purification: Standard work-up for this type of oxidation followed by

chromatographic purification.

Construction of the Spirocyclic Core
The synthesis culminates in the construction of the highly oxidized spirocyclic core through a

series of tandem epoxidations and a spirocyclization.

Step 5-9: Tandem Epoxidations and Spirocyclization

Key Transformation: A biogenetically inspired Snider-type tandem epoxidation and

spirocyclization via an epoxide opening.

General Conditions: These steps involve a sequence of reactions that lead to the formation

of the complex spirocyclic core of FD-838. The exact sequence and conditions are intricate

and would be detailed in the original publication's supporting information.

Quantitative Data Summary
Due to the lack of access to the primary publication's supporting information, a detailed table of

quantitative data (yields, spectroscopic data) cannot be provided. The overall synthesis was

reported to be completed in nine steps.[1]
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Caption: High-level workflow for the total synthesis of (-)-FD-838.
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Hypothetical Signaling Pathway
While specific biological data for FD-838 is not readily available, a related compound, FD-891,

is known to prevent cytotoxic T lymphocyte-mediated cytotoxicity by blocking conjugate

formation. It is important to note that FD-891 does not act by inhibiting vacuolar acidification, a

mechanism common to other macrolides. Instead, it appears to down-regulate the TCR/CD3

complex. Based on this, a hypothetical signaling pathway for a compound that inhibits T-cell

activation is presented below. This is a generalized pathway and may not represent the actual

mechanism of FD-838.
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Caption: Hypothetical signaling pathway for T-cell activation inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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